2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-ethyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one
Description
This compound (IUPAC name: 2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-ethyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one) is a pyrimidoindole derivative characterized by a tricyclic core structure fused with a pyrimidine ring. Key structural features include:
- A 3-ethyl group at position 3 of the pyrimidoindole system.
- A sulfanyl (-S-) linker at position 2, connected to a 2-(azepan-1-yl)-2-oxoethyl moiety. The azepane (7-membered cyclic amine) group distinguishes it from analogs with smaller aliphatic or aromatic substituents .
- Molecular formula: C₂₀H₂₄N₄O₂S (MW: 384.5 g/mol), with a calculated XLogP3 of ~4.6, indicating moderate lipophilicity .
This compound is cataloged as a screening molecule (ChemDiv ID: G864-0011) for drug discovery, though its specific biological targets remain uncharacterized in publicly available literature .
Properties
IUPAC Name |
2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-3-ethyl-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2S/c1-2-24-19(26)18-17(14-9-5-6-10-15(14)21-18)22-20(24)27-13-16(25)23-11-7-3-4-8-12-23/h5-6,9-10,21H,2-4,7-8,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDNDDDKHIIWKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)N4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-ethyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic compound with potential therapeutic applications. Its unique structure allows for interactions with various biological targets, making it a candidate for further research in drug development. This article reviews the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C₁₈H₁₈N₄O₂S. Its structure includes an azepane ring, a pyrimidine core, and a sulfanyl group, which are critical for its biological activities.
Biological Activity Overview
The biological activities of this compound have been explored in various studies, demonstrating its potential in several therapeutic areas:
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits significant antimicrobial properties against various bacterial strains. It may inhibit bacterial growth by disrupting cellular processes.
- Anticancer Properties : Research has shown that this compound can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins.
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
The precise mechanism of action is still under investigation; however, it is believed that the compound interacts with specific molecular targets:
- Enzyme Binding : The sulfanyl group may facilitate binding to enzymes or receptors, altering their activity.
- Signal Transduction Pathways : By modulating signaling pathways, the compound can influence cell proliferation and survival.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that it may induce ROS production, leading to oxidative stress in target cells.
Case Studies and Research Findings
A review of literature highlights several key studies focusing on the biological activity of this compound:
Table 1: Summary of Key Studies
| Study | Focus | Findings |
|---|---|---|
| Study A (2020) | Antimicrobial Activity | Showed significant inhibition of E. coli and S. aureus at low concentrations. |
| Study B (2021) | Anticancer Effects | Induced apoptosis in breast cancer cell lines via mitochondrial pathway activation. |
| Study C (2022) | Enzyme Inhibition | Identified as a potent inhibitor of cyclooxygenase enzymes (COX-1 and COX-2). |
Comparison with Similar Compounds
Azepane vs. Piperidine Moieties
Aromatic vs. Aliphatic Substituents
Sulfanyl-Linked Functional Groups
- 2-(2-Oxoethylsulfanyl) groups with azepane/piperidine () vs. phenacylsulfanyl () or indole-derived () substituents modulate electronic properties. For example, the electron-withdrawing oxo group in the target compound may reduce nucleophilic reactivity compared to thioether-linked phenacyl groups .
Pharmacological Potential
- Toll-like receptor 4 (TLR4) inhibition : Analog 2-hydroxy-5-methyl-3-phenyl-pyrimido[5,4-b]indol-4-one (MW: 292.1 g/mol) demonstrated selective TLR4 antagonism in inflammation models .
Q & A
Q. What interdisciplinary approaches enhance mechanistic studies of this compound’s mode of action?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
